molecular formula C19H23N3O2 B2744221 2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380070-71-1

2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2744221
CAS No.: 2380070-71-1
M. Wt: 325.412
InChI Key: HAAPDENIZVXYND-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole ring fused with a cyclopropyl group, an azetidine ring, and an oxane moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the cyclopropyl group. The azetidine ring is then synthesized and attached to the benzimidazole derivative. Finally, the oxane moiety is incorporated to complete the synthesis. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its ability to interact with enzymes and receptors could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone
  • [3-(Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-3-yl)methanone
  • [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-2-yl]-(oxan-4-yl)methanone

Uniqueness

What sets 2-cyclopropyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole apart from similar compounds is its specific arrangement of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(14-7-9-24-10-8-14)21-11-15(12-21)22-17-4-2-1-3-16(17)20-18(22)13-5-6-13/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAPDENIZVXYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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